2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
The compound 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one belongs to a class of fused heterocyclic systems characterized by a triazolo-thiazinone core. Its structure features a rigid adamantyl group at the 2-position and a phenyl substituent at the 5-position. The adamantyl moiety, known for its lipophilic and sterically bulky nature, is strategically incorporated to modulate physicochemical properties and biological interactions. This compound is synthesized via condensation of 3-R-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 3-aryl(heteryl)-2-propenoyl chlorides, a method established by Britsun and Lozinskii in 2004 . The adamantyl group distinguishes it from analogues with simpler aryl or heteroaryl substituents, making it a subject of interest in medicinal chemistry for applications requiring enhanced metabolic stability or targeted hydrophobic interactions.
Properties
IUPAC Name |
2-(1-adamantyl)-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c25-18-9-17(16-4-2-1-3-5-16)26-20-22-19(23-24(18)20)21-10-13-6-14(11-21)8-15(7-13)12-21/h1-5,13-15,17H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHIUARXXCWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=O)CC(SC5=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thioamides under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the adamantyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Biological Activity
2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
- CAS Number : 442556-15-2
- Molecular Formula : C21H23N3OS
- Molecular Weight : 365.4918 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Key areas of investigation include:
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiazin compounds exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains. While specific data on 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is limited, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Several studies have highlighted the anticancer potential of triazole-based compounds. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Preliminary data suggest that 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one may induce apoptosis in human cancer cells .
Neuroprotective Effects
The neuroprotective properties of adamantane derivatives have been documented in various studies. These compounds have been shown to modulate dopaminergic activity and may offer protective effects against neurodegenerative diseases like Parkinson's disease. The specific neuroprotective mechanisms of 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one require further investigation but are promising based on related compounds .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
- Modulation of Neurotransmitter Systems : The adamantane moiety may interact with dopamine receptors to exert neuroprotective effects.
Case Studies and Research Findings
A selection of case studies provides insights into the biological activities associated with similar compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with a related triazole compound. |
| Study B | Reported cytotoxic effects on breast cancer cell lines with structural analogs showing IC50 values in the low micromolar range. |
| Study C | Investigated neuroprotective effects in a rat model of Parkinson's disease using adamantane derivatives. |
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1-adamantyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one, and what are their limitations?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of adamantyl and triazole precursors. A common approach is the cyclocondensation of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with aromatic aldehydes under acidic or basic conditions . Key limitations include low yields due to steric hindrance from the adamantyl group and challenges in isolating intermediates. Optimization of reaction parameters (e.g., solvent polarity, temperature gradients) is critical to improve efficiency .
Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. Molecular docking studies against target proteins (e.g., antimicrobial enzymes) can prioritize derivatives with favorable binding affinities. For example, halogen substituents on the phenyl ring may enhance interactions with hydrophobic pockets in bacterial enzymes . Validate predictions with in vitro assays to refine computational models.
Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR (1H/13C): Assign peaks for adamantyl protons (δ 1.6–2.1 ppm, multiplet) and thiazinone carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with accurate mass (±5 ppm error).
- IR Spectroscopy: Identify carbonyl stretching (~1700 cm⁻¹) and triazole/thiazine ring vibrations .
Advanced: How can contradictory biological activity data (e.g., varying IC50 values across studies) be resolved?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Validate purity via HPLC (>95%) to exclude impurities affecting results .
- Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with post-hoc tests) .
Basic: What are the primary biological targets or pathways associated with this compound?
Methodological Answer:
Preliminary studies suggest activity against:
- Microbial targets: Inhibition of bacterial dihydrofolate reductase (DHFR) via adamantyl-thiazinone interactions .
- Anti-inflammatory pathways: Suppression of COX-2 expression in murine macrophages .
Further target validation requires knock-out models or competitive binding assays.
Advanced: How can reaction conditions be optimized to scale up synthesis without compromising yield?
Methodological Answer:
- Solvent Screening: Replace ethanol with DMF to enhance solubility of adamantyl intermediates .
- Catalyst Optimization: Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .
- Flow Chemistry: Implement continuous reactors to mitigate exothermic side reactions .
Basic: What stability challenges arise during storage of this compound, and how are they addressed?
Methodological Answer:
The thiazinone ring is prone to hydrolysis under humid conditions. Stabilization strategies include:
- Storage in anhydrous DMSO at −20°C.
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term stability .
Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) in adamantyl-triazole hybrids?
Methodological Answer:
- Fragment-based SAR: Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) on the phenyl ring .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate spatial/electronic features with bioactivity .
- Pharmacophore Mapping: Identify critical motifs (e.g., adamantyl hydrophobicity, triazole hydrogen-bonding) .
Basic: How is the environmental impact of this compound assessed in preclinical research?
Methodological Answer:
- Ecotoxicology Screening: Test acute toxicity in Daphnia magna and algal growth inhibition .
- Biodegradation Studies: Use OECD 301F assays to measure mineralization rates in soil/water systems .
Advanced: What formulation strategies improve bioavailability for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
